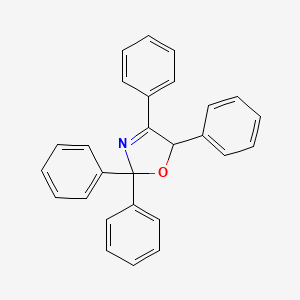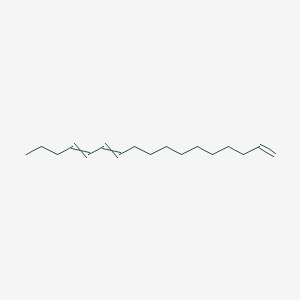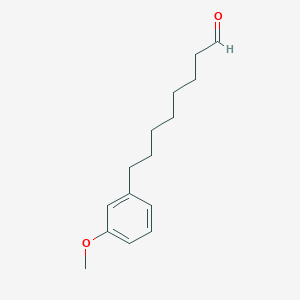
8-(3-Methoxyphenyl)octanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Methoxyphenyl)octanal is an organic compound characterized by the presence of a methoxyphenyl group attached to an octanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methoxyphenyl)octanal can be achieved through several synthetic routes. One common method involves the epoxidation of cardanol, followed by hydrolysis to form diols, and finally an oxidative cleavage of these diols using sodium periodate . Another route includes the epoxidation, followed by the formation of β-hydroxy hydroperoxides with hydrogen peroxide, and a subsequent thermal cleavage .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the feasibility of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
8-(3-Methoxyphenyl)octanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 8-(3-Methoxyphenyl)octanoic acid.
Reduction: 8-(3-Methoxyphenyl)octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-(3-Methoxyphenyl)octanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal properties.
Medicine: Investigated for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 8-(3-Methoxyphenyl)octanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy group can also influence the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
- 2-Methoxyphenols derivatives
Uniqueness
8-(3-Methoxyphenyl)octanal is unique due to its specific structural features, including the position of the methoxy group and the length of the octanal chain. These features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
83823-81-8 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
8-(3-methoxyphenyl)octanal |
InChI |
InChI=1S/C15H22O2/c1-17-15-11-8-10-14(13-15)9-6-4-2-3-5-7-12-16/h8,10-13H,2-7,9H2,1H3 |
Clave InChI |
NLTLYNPJRXZBRC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


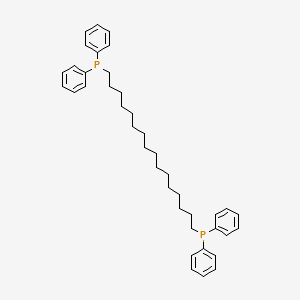
![N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide](/img/structure/B14413163.png)
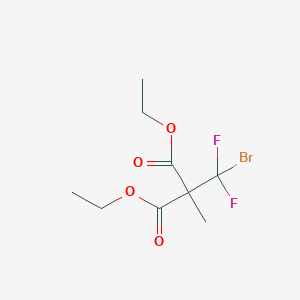

![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)
![(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium](/img/structure/B14413198.png)
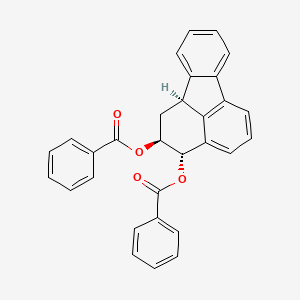
![N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide](/img/structure/B14413202.png)
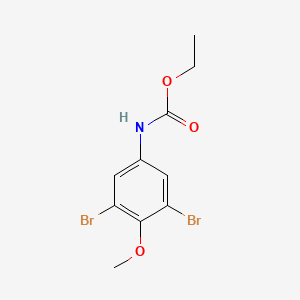
![4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide](/img/structure/B14413210.png)
